molecular formula C18H17N3OS B213639 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B213639
M. Wt: 323.4 g/mol
InChI Key: OSZIRXIIQRTHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ML130 and is a potent and selective inhibitor of the protein kinase C-related kinase 5 (PRK5).

Mechanism of Action

ML130 inhibits PRK5 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the function of PRK5.
Biochemical and physiological effects:
Studies have shown that ML130 can inhibit the growth and proliferation of cancer cells by targeting PRK5. It has also been found to have neuroprotective effects in models of Alzheimer's and Parkinson's disease. Additionally, ML130 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The use of ML130 as a PRK5 inhibitor provides several advantages for lab experiments. It is a highly selective inhibitor of PRK5, which reduces the potential for off-target effects. Additionally, it has been shown to be effective in various biological systems, including cell culture and animal models. However, the limitations of ML130 include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on ML130. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ML130 for these applications. Finally, research is needed to develop more potent and selective inhibitors of PRK5 to further advance our understanding of the role of this kinase in disease pathogenesis.

Synthesis Methods

The synthesis of ML130 involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the preparation of 2-bromo-1-phenylsulfanylbenzene, which is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide.

Scientific Research Applications

ML130 has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful tool for studying the function of PRK5 in various biological processes. PRK5 has been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, the use of ML130 as a PRK5 inhibitor can provide valuable insights into the role of PRK5 in disease pathogenesis.

properties

Product Name

1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

1-ethyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H17N3OS/c1-2-21-13-12-16(20-21)18(22)19-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22)

InChI Key

OSZIRXIIQRTHQM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.